1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline
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Overview
Description
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure. The incorporation of fluorine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the isoquinoline ring using a fluorinating agent such as potassium fluoride . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions and the use of specialized fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Cross-coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced biological activity.
Industry: Utilized in the production of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
- 1,3-Dichloroisoquinoline
Uniqueness
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethyl group. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to other similar isoquinoline derivatives .
Properties
Molecular Formula |
C10H4ClF4N |
---|---|
Molecular Weight |
249.59 g/mol |
IUPAC Name |
1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4ClF4N/c11-9-7-2-1-6(12)3-5(7)4-8(16-9)10(13,14)15/h1-4H |
InChI Key |
RLTYSUXWIGULKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1F)C(F)(F)F)Cl |
Origin of Product |
United States |
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